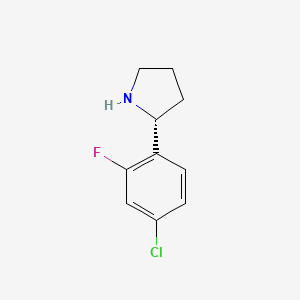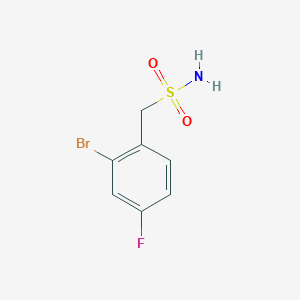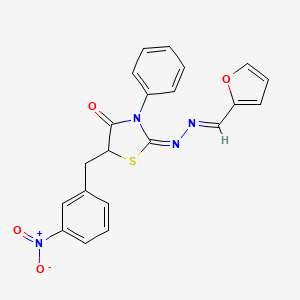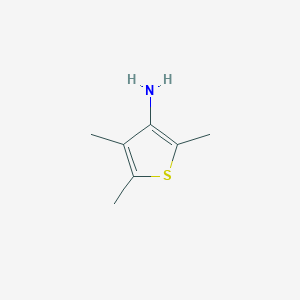![molecular formula C10H7Br2N3O2 B12989597 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid CAS No. 886499-10-1](/img/structure/B12989597.png)
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 8 positions of the quinazoline ring, and an amino group attached to an acetic acid moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture to achieve bromination at the 6 and 8 positions of the quinazoline ring . The resulting dibromoquinazoline is then reacted with an appropriate amino acid derivative under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with altered biological activities.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of the quinazoline ring.
Arylboronic Acids: Used in Suzuki-Miyaura cross-coupling reactions for substitution of bromine atoms.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby disrupting cellular pathways that contribute to disease progression .
Comparison with Similar Compounds
Similar Compounds
2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones: These compounds share a similar quinazoline core structure but differ in the substitution pattern and functional groups.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with bromine substitution, known for its biological activities.
Uniqueness
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
886499-10-1 |
|---|---|
Molecular Formula |
C10H7Br2N3O2 |
Molecular Weight |
360.99 g/mol |
IUPAC Name |
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C10H7Br2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15) |
InChI Key |
VXSPAJOJOCAXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


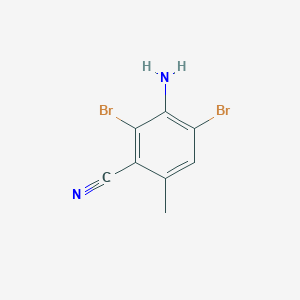
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)
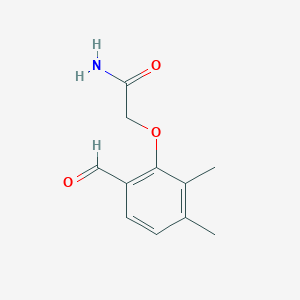
![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
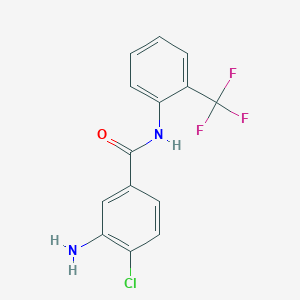
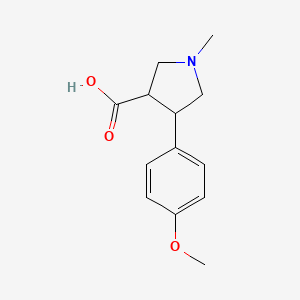
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
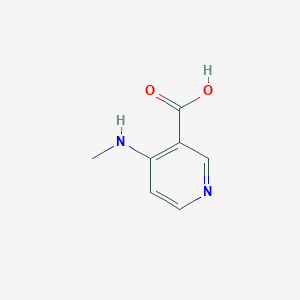
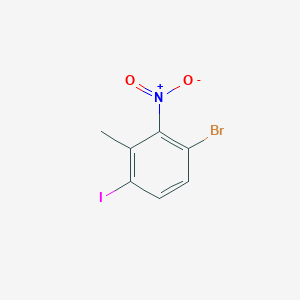
![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
